2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate 2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1221723-57-4
VCID: VC3361533
InChI: InChI=1S/C11H9F3N4O2/c12-11(13,14)7-20-10(19)17-8-3-1-4-15-9(8)18-6-2-5-16-18/h1-6H,7H2,(H,17,19)
SMILES: C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)OCC(F)(F)F
Molecular Formula: C11H9F3N4O2
Molecular Weight: 286.21 g/mol

2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate

CAS No.: 1221723-57-4

Cat. No.: VC3361533

Molecular Formula: C11H9F3N4O2

Molecular Weight: 286.21 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate - 1221723-57-4

Specification

CAS No. 1221723-57-4
Molecular Formula C11H9F3N4O2
Molecular Weight 286.21 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(2-pyrazol-1-ylpyridin-3-yl)carbamate
Standard InChI InChI=1S/C11H9F3N4O2/c12-11(13,14)7-20-10(19)17-8-3-1-4-15-9(8)18-6-2-5-16-18/h1-6H,7H2,(H,17,19)
Standard InChI Key HCTAPROPEIAERV-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)OCC(F)(F)F
Canonical SMILES C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)OCC(F)(F)F

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identifiers

PropertyValue
Molecular FormulaC₁₁H₉F₃N₄O₂
Molecular Weight286.21 g/mol
CAS Number1221723-57-4
Standard InChIInChI=1S/C11H9F3N4O2/c12-11(13,14)7-20-10(19)17-8-3-1-4-15-9(8)18-6-2-5-16-18/h1-6H,7H2,(H,17,19)
Standard InChIKeyHCTAPROPEIAERV-UHFFFAOYSA-N
SMILESC1=CC(=C(N=C1)N2C=CC=N2)NC(=O)OCC(F)(F)F
PubChem Compound ID47002174

Structural Features and Chemical Composition

Functional Group Analysis

2,2,2-Trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate contains several key functional groups that define its chemical behavior and potential applications. The compound features a carbamate group (-NH-COO-) which links the aromatic heterocyclic system to the trifluoroethyl moiety . The presence of three fluorine atoms in the trifluoroethyl group (-CH₂CF₃) contributes significantly to the compound's physical properties, likely affecting its lipophilicity, metabolic stability, and binding characteristics.

The molecule also contains a pyridine ring fused with a pyrazole heterocycle through a nitrogen linkage, creating a 2-(1H-pyrazol-1-yl)pyridin-3-yl scaffold . This combination of nitrogen-containing heterocycles is particularly noteworthy as it provides multiple potential binding sites for hydrogen bonding and coordination interactions. The carbamate nitrogen attached to position 3 of the pyridine ring adds another dimension to the molecule's spatial arrangement and reactive potential.

Elemental Composition and Structural Arrangement

The elemental composition of 2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate reveals a complex arrangement of atoms that contributes to its distinctive properties. The molecule contains 11 carbon atoms forming the backbone of both heterocyclic rings and the trifluoroethyl group. The 9 hydrogen atoms are primarily associated with the aromatic rings and the methylene group of the trifluoroethyl moiety. The 3 fluorine atoms attached to a single carbon create a strongly electron-withdrawing group that influences the electronic distribution throughout the molecule.

The 4 nitrogen atoms in the compound play crucial roles in its structure and potential reactivity. These include the nitrogen of the carbamate group, two nitrogens in the pyrazole ring, and one nitrogen in the pyridine ring. The 2 oxygen atoms are part of the carbamate functional group, with one participating in the carbonyl (C=O) bond and the other forming the ester linkage to the trifluoroethyl group.

SupplierPackage SizePriceReference Code
Cymit Química250 mg500.00 €3D-WYB72357
Cymit Química2500 mg1,776.00 €3D-WYB72357

Structural Relationship to Similar Compounds

Comparative Analysis with Related Trifluoroethyl Carbamates

The chemical literature contains information on several compounds structurally related to 2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate, sharing key structural components while differing in other aspects. One such compound is 2,2,2-trifluoroethyl n-(1-ethyl-1h-pyrazol-4-yl)carbamate, which also features a trifluoroethyl carbamate group but differs in the substitution pattern on the pyrazole ring and lacks the pyridine moiety . This compound has a molecular formula of C₈H₁₀F₃N₃O₂ and a molecular weight of 237.07 g/mol, making it considerably smaller than our target compound .

Another related structure is 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate, with the molecular formula C₉H₁₂F₃N₃O₂ and a molecular weight of 251.21 g/mol . This compound features a different substitution pattern on the pyrazole ring, with a propyl group at position 2 and a distinctive ylidene carbamate structure . These structural variations likely result in significant differences in physical properties, reactivity, and potential biological activities compared to 2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate.

Structural Elements and Their Significance

The common structural element in these related compounds is the 2,2,2-trifluoroethyl carbamate moiety, which contributes specific properties to these molecules. The trifluoromethyl group (-CF₃) is known to increase lipophilicity, metabolic stability, and binding selectivity in many pharmaceutical compounds . The carbamate linkage (-NH-COO-) provides conformational rigidity while maintaining hydrogen bonding capability, making it valuable in molecular design for specific interactions with biological targets.

The variations in heterocyclic systems between these related compounds represent different approaches to scaffold design for potential chemical and biological applications. While 2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate contains a fused pyrazole-pyridine system, the related compounds feature simpler pyrazole rings with different substitution patterns . These structural differences would be expected to significantly impact properties such as solubility, stability, and binding characteristics.

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